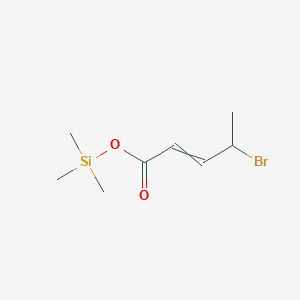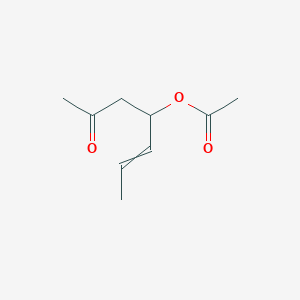
3-Methyl-2-(methylsulfanyl)-1,3-benzoxazol-3-ium perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-2-(methylsulfanyl)-1,3-benzoxazol-3-ium perchlorate is a chemical compound with the molecular formula C9H10ClNO4S2. It is a member of the benzoxazole family, which is known for its diverse applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-2-(methylsulfanyl)-1,3-benzoxazol-3-ium perchlorate typically involves the reaction of 2-mercaptobenzoxazole with methyl iodide in the presence of a base, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Acetone or ethanol
Reaction Time: 2-4 hours
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-Methyl-2-(methylsulfanyl)-1,3-benzoxazol-3-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The methyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various alkylated or arylated benzoxazole derivatives.
Scientific Research Applications
3-Methyl-2-(methylsulfanyl)-1,3-benzoxazol-3-ium perchlorate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other benzoxazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Methyl-2-(methylsulfanyl)-1,3-benzoxazol-3-ium perchlorate involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways and cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-2-(methylsulfanyl)-1,3-benzothiazol-3-ium methyl sulfate
- 2-Methylthio-1,3-benzoxazole
- 3-Methyl-2-(methylsulfanyl)-1,3-benzothiazole
Uniqueness
3-Methyl-2-(methylsulfanyl)-1,3-benzoxazol-3-ium perchlorate is unique due to its specific structural features, such as the presence of both a methylsulfanyl group and a perchlorate ion.
Properties
CAS No. |
88254-52-8 |
|---|---|
Molecular Formula |
C9H10ClNO5S |
Molecular Weight |
279.70 g/mol |
IUPAC Name |
3-methyl-2-methylsulfanyl-1,3-benzoxazol-3-ium;perchlorate |
InChI |
InChI=1S/C9H10NOS.ClHO4/c1-10-7-5-3-4-6-8(7)11-9(10)12-2;2-1(3,4)5/h3-6H,1-2H3;(H,2,3,4,5)/q+1;/p-1 |
InChI Key |
KZVLWSGJJUMGBI-UHFFFAOYSA-M |
Canonical SMILES |
C[N+]1=C(OC2=CC=CC=C21)SC.[O-]Cl(=O)(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





methanone](/img/structure/B14402737.png)



![N,N-Diethyl-N'-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]urea](/img/structure/B14402772.png)

![Benzene, 1-[(chloromethyl)sulfonyl]-4-iodo-](/img/structure/B14402787.png)


![1-(2-Methyl-1,6-dioxaspiro[4.4]non-2-en-3-yl)ethan-1-one](/img/structure/B14402809.png)
![3,4-Diphenyl-1H-indeno[1,2-b]pyridine-2,5-dione](/img/structure/B14402815.png)
